molecular formula C6H13FN2 B12443456 (3R,5R)-5-Fluoro-1-methylpiperidin-3-amine

(3R,5R)-5-Fluoro-1-methylpiperidin-3-amine

Cat. No.: B12443456
M. Wt: 132.18 g/mol
InChI Key: YSHLVNOVNXNSQS-PHDIDXHHSA-N
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Description

(3R,5R)-5-Fluoro-1-methylpiperidin-3-amine: is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-5-Fluoro-1-methylpiperidin-3-amine typically involves the fluorination of a piperidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R,5R)-5-Fluoro-1-methylpiperidin-3-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: In chemistry, (3R,5R)-5-Fluoro-1-methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding how fluorine atoms influence molecular interactions with biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (3R,5R)-5-Fluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a fluorine atom. These features can significantly influence its biological activity and make it distinct from other piperidine derivatives.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3R,5R)-5-fluoro-1-methylpiperidin-3-amine

InChI

InChI=1S/C6H13FN2/c1-9-3-5(7)2-6(8)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1

InChI Key

YSHLVNOVNXNSQS-PHDIDXHHSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H](C1)F)N

Canonical SMILES

CN1CC(CC(C1)F)N

Origin of Product

United States

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